Acidity Comparison: 2,2,3,4,4,4-Hexafluorobutyric Acid vs. Trifluoroacetic Acid (TFA) and Heptafluorobutyric Acid (HFBA)
2,2,3,4,4,4-Hexafluorobutyric acid exhibits a predicted pKa of 0.62±0.10 , positioning its acidity between trifluoroacetic acid (TFA, pKa 0.52) and heptafluorobutyric acid (pKa ~0.7) [1][2]. This intermediate acidity influences protonation equilibria and ion-pairing efficiency in reversed-phase HPLC.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 0.62±0.10 (predicted) |
| Comparator Or Baseline | Trifluoroacetic acid (TFA): 0.52; Heptafluorobutyric acid: ~0.7 |
| Quantified Difference | ΔpKa (vs. TFA): +0.10; ΔpKa (vs. HFBA): -0.08 |
| Conditions | Predicted values at 25 °C (ACD/Labs software) ; HFBA value from literature [1] |
Why This Matters
pKa directly governs the acid's proton-donating capacity, affecting mobile phase pH, analyte ionization, and ultimately chromatographic retention and selectivity.
- [1] Cabala R, et al. Dissociation constants of perfluoroalkanoic acids. (Cited in scite.ai; pKa of HFBA = 0.7). URL: https://scite.ai/reports/10.1016/j.chroma.2017.05.012 View Source
- [2] Wikidata. Trifluoroacetic acid (pKa 0.52). URL: https://www.wikidata.org/wiki/Q412033 View Source
